molecular formula C14H10BrIN2O2 B14813335 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide

Cat. No.: B14813335
M. Wt: 445.05 g/mol
InChI Key: HGQZTXXEHOOKJL-CAOOACKPSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide is a Schiff base compound Schiff bases are characterized by the presence of a C=N double bond, typically formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could regenerate the starting materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to its specific halogen substitutions, which can enhance its reactivity and potential applications. The presence of both bromine and iodine atoms allows for diverse chemical modifications and interactions, making it a versatile compound for various research fields.

Properties

Molecular Formula

C14H10BrIN2O2

Molecular Weight

445.05 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-iodobenzamide

InChI

InChI=1S/C14H10BrIN2O2/c15-11-4-5-13(19)10(6-11)8-17-18-14(20)9-2-1-3-12(16)7-9/h1-8,19H,(H,18,20)/b17-8+

InChI Key

HGQZTXXEHOOKJL-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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